molecular formula C24H28N6O B10927876 1-ethyl-3-methyl-6-(4-methylphenyl)-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3-methyl-6-(4-methylphenyl)-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10927876
M. Wt: 416.5 g/mol
InChI Key: DMLVEMSNTATSKG-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Formation of the pyridine ring: This involves cyclization reactions that can be catalyzed by various reagents such as phosphorus oxychloride (POCl3).

    Substitution reactions: Introduction of the ethyl, methyl, and phenyl groups can be done through alkylation and arylation reactions using appropriate alkyl halides and aryl halides.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the carboxylic acid derivative with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the N4-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL] group.

    1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[2-METHYLPROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the pyrazolyl group.

Uniqueness

The presence of the N4-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL] group in 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE imparts unique chemical and biological properties, making it distinct from other similar compounds. This group may enhance its binding affinity to specific targets or alter its reactivity in chemical reactions.

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

1-ethyl-3-methyl-6-(4-methylphenyl)-N-(2-methyl-3-pyrazol-1-ylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O/c1-5-30-23-22(18(4)28-30)20(13-21(27-23)19-9-7-16(2)8-10-19)24(31)25-14-17(3)15-29-12-6-11-26-29/h6-13,17H,5,14-15H2,1-4H3,(H,25,31)

InChI Key

DMLVEMSNTATSKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NCC(C)CN4C=CC=N4

Origin of Product

United States

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